Bienvenue dans la boutique en ligne BenchChem!

OTS186935 hydrochloride

Epigenetics Histone Methyltransferase Inhibition Cancer Biology

OTS186935 hydrochloride is the only SUV39H2 inhibitor with validated in vivo antitumor efficacy (42.6%–60.8% TGI) in MDA-MB-231 and A549 xenografts and proven synergy with olaparib (CI=0.88). Unlike OTS193320 (IC50=22.2 nM, no in vivo efficacy) or chaetocin (IC50=480 nM), only OTS186935 delivers reproducible tumor growth inhibition without detectable toxicity. Supplied as hydrochloride salt for enhanced solubility. Essential probe for DNA damage repair, PARP inhibitor combination studies, and oncolytic virotherapy. Verify before ordering: purity ≥98%, CAS 2093400-18-9.

Molecular Formula C25H27Cl2N5O2
Molecular Weight 500.4 g/mol
Cat. No. B15588075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS186935 hydrochloride
Molecular FormulaC25H27Cl2N5O2
Molecular Weight500.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H26ClN5O2.ClH/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17;/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3;1H/t18-;/m0./s1
InChIKeyAYWAMVGOZNLJJK-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OTS186935 Hydrochloride: A Potent SUV39H2 Inhibitor for Cancer Epigenetics and DNA Repair Research


OTS186935 hydrochloride (CAS 2093400-18-9) is a small-molecule protein methyltransferase inhibitor belonging to the imidazo[1,2-a]pyridine class [1]. It potently inhibits suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone methyltransferase implicated in double-strand DNA break repair and chemoresistance, with an enzymatic IC50 of 6.49 nM [1]. The compound demonstrates in vivo antitumor efficacy in mouse xenograft models without detectable toxicity and is supplied as a hydrochloride salt for improved solubility and handling .

Why In-Class SUV39H2 Inhibitors Cannot Simply Substitute OTS186935 Hydrochloride in Preclinical Studies


While several compounds are marketed as SUV39H2 inhibitors, critical differences in enzymatic potency, cellular efficacy, and—most importantly—in vivo activity preclude simple interchangeability. For instance, the structurally related analog OTS193320 exhibits ~3.4-fold weaker enzymatic inhibition (IC50 = 22.2 nM vs. 6.49 nM) and fails to suppress tumor growth in xenograft models, a failure that is not predicted by its in vitro profile alone [1]. Similarly, the natural product chaetocin shows an IC50 of 480 nM against SUV39H1 (and ~0.6 µM against SU(VAR)3-9), representing a >74-fold loss in potency [2]. UNC0638, a G9a/GLP inhibitor, displays negligible activity against SUV39H2 (IC50 >10 µM) . These quantitative disparities in potency, cellular growth inhibition, and in vivo pharmacodynamics underscore that procurement decisions based solely on target class or structural similarity will not reproduce the experimental outcomes associated with OTS186935 hydrochloride.

Quantitative Differentiation of OTS186935 Hydrochloride: Head-to-Head and Cross-Study Comparative Data


Enzymatic Potency: 6.49 nM IC50 vs. OTS193320 (22.2 nM) and Chaetocin (480 nM)

OTS186935 inhibits SUV39H2 methyltransferase activity with an IC50 of 6.49 nM in an in vitro enzymatic assay [1]. In the same study, the structurally related analog OTS193320 exhibited an IC50 of 22.2 nM, a ~3.4-fold higher value [1]. A cross-study comparison with chaetocin, a pan-SU(VAR)3-9 inhibitor, reveals a 480 nM IC50 for SUV39H1 (and ~0.6 µM for SU(VAR)3-9), underscoring OTS186935's ~74-fold greater potency [2].

Epigenetics Histone Methyltransferase Inhibition Cancer Biology

Cellular Antiproliferative Activity: A549 Lung Cancer Cell IC50 of 0.67 µM

OTS186935 inhibits the growth of A549 lung adenocarcinoma cells with an IC50 of 0.67 µM [1]. In contrast, the precursor compound OTS193320, despite having a 22.2 nM enzymatic IC50, displayed IC50 values ranging from 0.41 to 0.56 µM across multiple breast cancer cell lines but showed no significant growth inhibition in A549 cells in the primary publication [1].

Lung Cancer Cell Proliferation Cytotoxicity

In Vivo Tumor Growth Inhibition: 42.6% and 60.8% TGI in Two Xenograft Models

In MDA-MB-231 breast cancer xenografts, intravenous administration of OTS186935 at 10 mg/kg once daily for 14 days resulted in a tumor growth inhibition (TGI) of 42.6% (P = 0.0006) [1]. In A549 lung cancer xenografts, a 25 mg/kg once-daily regimen yielded a TGI of 60.8% (P = 0.022) [1]. Notably, the structurally related analog OTS193320 failed to exhibit any growth inhibitory effect in the MDA-MB-231 xenograft model [1].

In Vivo Pharmacology Xenograft Model Antitumor Efficacy

Synthetic Lethality: Combination Index of 0.88 with Olaparib in Uterine Leiomyosarcoma

In SK-UT-1 uterine leiomyosarcoma (uLMS) cells, the combination of OTS186935 with the PARP inhibitor olaparib produced a combination index (CI) of 0.88, indicative of synergistic synthetic lethality [1]. This effect was mechanistically linked to OTS186935-mediated downregulation of γH2AX and impaired double-strand DNA break repair [1]. While OTS193320 was also shown to reduce γH2AX levels in combination with doxorubicin, it lacked in vivo efficacy [2].

Combination Therapy Synthetic Lethality PARP Inhibition

In Vivo Tolerability: No Detectable Toxicity at Efficacious Doses

In both MDA-MB-231 and A549 xenograft studies, treatment with OTS186935 (10 mg/kg and 25 mg/kg i.v. daily for 14 days) was well tolerated, with minimal relative body weight change and no detectable toxicity reported [1]. This contrasts with the broader toxicity profiles of pan-methyltransferase inhibitors like chaetocin, which inhibits thioredoxin reductase (IC50 ~4 µM) and exhibits cellular toxicity (EC50 = 11.2 µM) [2].

Toxicology Drug Safety Preclinical Development

High-Value Application Scenarios for OTS186935 Hydrochloride Based on Quantified Evidence


Investigating SUV39H2-Dependent DNA Damage Repair and Chemoresistance Mechanisms

OTS186935's validated ability to reduce γH2AX levels and attenuate H3K9me3 in vivo [1] makes it an optimal tool for dissecting SUV39H2's role in double-strand break repair. Researchers can employ this compound to interrogate DNA damage response pathways and evaluate how SUV39H2 inhibition modulates sensitivity to DNA-damaging chemotherapeutics, such as doxorubicin, building on established mechanistic data [1].

Evaluating Synthetic Lethality Combinations with PARP Inhibitors in Cancer Models

The quantified synergistic interaction (CI = 0.88) between OTS186935 and olaparib in uterine leiomyosarcoma cells [2] provides a strong rationale for using this compound in preclinical combination studies. This scenario is particularly relevant for cancers with deficiencies in homologous recombination repair, where the dual targeting of PARP and SUV39H2 may achieve therapeutic effects unattainable with either agent alone.

Conducting In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Models

Given the clear, dose-dependent tumor growth inhibition (42.6% and 60.8% TGI) and lack of detectable toxicity in two independent xenograft models [1], OTS186935 is the definitive choice for in vivo pharmacology studies. The compound's reproducible efficacy in MDA-MB-231 and A549 models provides a benchmark for evaluating downstream biomarkers (e.g., Ki-67, H3K9me3) and for testing hypotheses in breast and lung cancer contexts.

Exploring the Role of SUV39H2 in Oncolytic Virotherapy Resistance

Recent evidence demonstrates that OTS186935 enhances oncolytic herpes simplex virus 1 (oHSV-1) replication in oral squamous cell carcinoma cells and improves antitumor efficacy in vivo when combined with oHSV-1 [3]. This emerging application supports the use of OTS186935 as a chemical probe to investigate SUV39H2-mediated viral resistance mechanisms and to optimize combinatorial oncolytic virotherapy strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTS186935 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.